molecular formula C19H17FN6O3 B2675329 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2319636-23-0

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2675329
CAS No.: 2319636-23-0
M. Wt: 396.382
InChI Key: VCVHRZIRRKPCFP-UHFFFAOYSA-N
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Description

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a piperazine ring, which is further substituted with a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the quinazolinone core, which can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

The piperazine ring is then introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate. The fluoropyrimidine moiety is incorporated through further nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and piperazine rings, potentially converting them to alcohols.

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while nucleophilic substitution on the fluoropyrimidine moiety could produce a variety of substituted pyrimidines.

Scientific Research Applications

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound in drug discovery programs, particularly for its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The fluoropyrimidine moiety may enhance binding affinity and specificity through interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)quinazolin-4(3H)-one: Similar structure but lacks the oxopropyl linker.

    4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl derivatives: Compounds with variations in the quinazolinone core or other substituents.

Uniqueness

The uniqueness of 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety, in particular, can enhance its activity and selectivity in biological systems, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3-[3-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O3/c20-13-9-21-19(22-10-13)26-8-7-24(11-17(26)28)16(27)5-6-25-12-23-15-4-2-1-3-14(15)18(25)29/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVHRZIRRKPCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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